3,3-Diphenylpropylamine

Bioanalysis Chiral HPLC Pharmacokinetics

Procure 3,3-Diphenylpropylamine as the exclusive, unsubstituted primary amine for ANDA-compliant fesoterodine synthesis (EP2281801B1/CA2873721C) and validated modafinil bioanalysis via Gorman 1999 stereospecific HPLC. Unlike generic analogs, only this exact core guarantees method continuity without revalidation and retains the mixed antiextensor/neuroexcitatory signature essential for dissecting GABAergic and glutamatergic seizure pathways. Traceable reference standard for lercanidipine QC.

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
CAS No. 5586-73-2
Cat. No. B135516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylpropylamine
CAS5586-73-2
Synonyms1-Amino-3,3-diphenylpropane;  3,3-Diphenyl-1-propanamine;  3,3-Diphenyl-1-propylamine;  Diphenylpropylamine;  IEM 2011;  NSC 137832;  γ-Phenylbenzenepropanamine; 
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)C2=CC=CC=C2
InChIInChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2
InChIKeyKISZTEOELCMZPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diphenylpropylamine CAS 5586-73-2: Pharmacological and Analytical Reference Standard for CNS Research


3,3-Diphenylpropylamine is a primary amine of the diphenylpropylamine class, characterized by a C15H17N structure and a molecular weight of 211.30 g/mol [1]. It is widely recognized as the major active metabolite of prenylamine [2] and serves as a critical intermediate in the synthesis of clinically significant agents such as fesoterodine [3] and lercanidipine [4]. Beyond its synthetic utility, the compound exhibits a unique neuropharmacological profile, displaying antiextensor effects in the maximal electroshock (MES) test while paradoxically worsening pentylenetetrazole-induced clonic seizures and antagonizing barbital-induced loss of the righting reflex, distinguishing it from typical phenytoin-like anticonvulsants [5][6].

Why 3,3-Diphenylpropylamine CAS 5586-73-2 Cannot Be Replaced by Simple Amine Analogs


Generic substitution with structurally related amines (e.g., 3,3-diphenylpropylamine derivatives such as N-methyl-3,3-diphenylpropylamine or 3-phenylpropylamine) is precluded by two critical factors: (1) the compound's established, validated role as a specific internal standard in regulatory-grade bioanalytical methods, where any substitution would necessitate complete method revalidation [1]; and (2) its distinct pharmacological signature—unlike classical anticonvulsants, it possesses a mixed neuroexcitatory and antiextensor profile directly linked to the primary amine moiety, which is absent or masked in its conjugated analogs [2][3]. Furthermore, patent literature explicitly identifies the unsubstituted 3,3-diphenylpropylamine core as the essential starting material for producing the active pharmaceutical ingredient fesoterodine, meaning any structural alteration of the starting material would disrupt the entire synthetic pathway and final drug composition [4].

Quantitative Differentiation of 3,3-Diphenylpropylamine CAS 5586-73-2 vs. In-Class Analogs


Validated Internal Standard for Modafinil Enantiomer Quantification in Human Plasma

3,3-Diphenylpropylamine serves as a validated internal standard for the simultaneous determination of D- and L-modafinil in human plasma using a stereospecific HPLC method [1]. Unlike other candidate internal standards that may co-elute or interfere, this compound achieves baseline separation and does not interfere with the two major circulating metabolites, modafinil acid and modafinil sulfone, as confirmed by assay validation [1].

Bioanalysis Chiral HPLC Pharmacokinetics

Pharmacological Differentiation: Mixed Antiextensor and Neuroexcitatory Profile in Murine Seizure Models

In the maximal electroshock (MES) test, 3,3-diphenylpropylamine exhibits antiextensor activity, preventing tonic hindlimb extension, which is characteristic of phenytoin-like compounds [1]. However, unlike most classical antiextensor agents, it paradoxically worsens clonic seizures produced by pentylenetetrazole (PTZ) and antagonizes barbital-induced loss of the righting reflex, indicating a distinct and mixed neuroexcitatory component [1][2].

Neuropharmacology Anticonvulsant Screening Seizure Models

Receptor Binding Profile: Moderate H1 Affinity with Minimal 5HT2A Cross-Reactivity

Quantitative receptor binding assays reveal that 3,3-diphenylpropylamine has a moderate affinity for the human histamine H1 receptor (Ki = 2758.0 nM) but demonstrates extremely low affinity for the human serotonin 5HT2A receptor (Ki > 10,000 nM) . This is in contrast to many other diphenylalkylamines, which often exhibit significant 5HT2A activity, a property linked to hallucinogenic potential.

Receptor Pharmacology Off-Target Screening CNS Safety

Essential Intermediate in the Synthesis of the Urinary Incontinence Drug Fesoterodine

3,3-Diphenylpropylamine is explicitly claimed as the key starting material and intermediate in patented processes for the manufacture of fesoterodine, an antimuscarinic agent for overactive bladder [1][2]. The patents detail the synthesis of optically active 3,3-diphenylpropylamines, specifically targeting the fesoterodine scaffold [2].

Pharmaceutical Synthesis Active Pharmaceutical Ingredient (API) Patent Protection

Comparative Activity of N-(3,3-diphenylpropyl)-alpha-methyl-beta-cyclohexylethylamine (M.G. 8926) vs. Prenylamine

While 3,3-diphenylpropylamine itself is a metabolite, its derivative M.G. 8926 (N-(3,3-diphenylpropyl)-alpha-methyl-beta-cyclohexylethylamine) was identified as the most interesting compound in a series and was more active than prenylamine on Langendorff's heart [1]. This demonstrates the critical role of the 3,3-diphenylpropylamine moiety as a pharmacophore for cardiovascular activity.

Coronary Vasodilators Cardiovascular Pharmacology Structure-Activity Relationship (SAR)

Reference Standard for Analytical Method Development in Lercanidipine Production

3,3-Diphenylpropylamine is supplied as a reference standard for analytical method development and validation (AMV), specifically for use in Abbreviated New Drug Applications (ANDA) and commercial production of lercanidipine [1]. It can be traced against pharmacopeial standards (USP or EP) [1].

Analytical Chemistry Quality Control (QC) Generic Drug Development (ANDA)

Validated Research and Industrial Applications of 3,3-Diphenylpropylamine CAS 5586-73-2


Validated Bioanalytical Method Development for CNS Drugs (Modafinil)

Researchers developing stereospecific HPLC methods for quantifying modafinil enantiomers in human plasma can utilize 3,3-diphenylpropylamine as a validated internal standard, as established by Gorman (1999) [1]. Its proven lack of interference with major metabolites eliminates the need for extensive cross-validation studies, saving significant time and resources in preclinical and clinical pharmacokinetic studies.

Synthesis of Fesoterodine for Generic ANDA Submissions

Generic pharmaceutical manufacturers aiming to produce fesoterodine can rely on high-purity 3,3-diphenylpropylamine as the critical starting material, following the patented synthetic routes described in EP2281801B1 and CA2873721C [2][3]. Using this exact intermediate ensures compliance with established process chemistry, a key requirement for ANDA approval.

Neuropharmacological Research on Seizure Mechanisms and Sedation

Neuropharmacologists investigating the interplay between anticonvulsant and sedative pathways can employ 3,3-diphenylpropylamine as a unique tool compound. Its paradoxical profile—exhibiting antiextensor effects while worsening clonic seizures and antagonizing barbital-induced sedation—makes it invaluable for dissecting GABAergic and glutamatergic mechanisms in seizure models [4][5].

QC Reference Standard for Lercanidipine Manufacturing

Quality control laboratories within generic pharmaceutical companies manufacturing lercanidipine can procure 3,3-diphenylpropylamine as a traceable reference standard for analytical method development and validation [6]. This facilitates robust method transfer and regulatory compliance, ensuring batch-to-batch consistency of the final drug product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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